molecular formula C19H21N3 B14477784 Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]- CAS No. 72785-11-6

Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]-

Cat. No.: B14477784
CAS No.: 72785-11-6
M. Wt: 291.4 g/mol
InChI Key: YAZXDRDFNUEKBH-UHFFFAOYSA-N
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Description

Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]- (CAS RN 72785-11-6) is a nitrile-substituted aromatic compound featuring a pyrimidine ring at the para position of the benzene ring. The pyrimidine moiety is further substituted at the 5-position with a trans-4-ethylcyclohexyl group. Its molecular formula is C₁₉H₂₁N₃, and the trans-configuration of the ethylcyclohexyl substituent imparts steric and electronic effects critical to its physicochemical properties. This compound is structurally relevant in materials science, particularly in liquid crystal displays (LCDs), due to its rigid aromatic core and alkylcyclohexyl group, which enhance thermal stability and mesomorphic behavior .

Properties

CAS No.

72785-11-6

Molecular Formula

C19H21N3

Molecular Weight

291.4 g/mol

IUPAC Name

4-[5-(4-ethylcyclohexyl)pyrimidin-2-yl]benzonitrile

InChI

InChI=1S/C19H21N3/c1-2-14-3-7-16(8-4-14)18-12-21-19(22-13-18)17-9-5-15(11-20)6-10-17/h5-6,9-10,12-14,16H,2-4,7-8H2,1H3

InChI Key

YAZXDRDFNUEKBH-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)C2=CN=C(N=C2)C3=CC=C(C=C3)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]- typically involves the reaction of 4-ethylcyclohexylamine with 2-chloropyrimidine under basic conditions to form the intermediate 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]amine. This intermediate is then reacted with benzonitrile in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas, catalytic conditions.

    Substitution: Nucleophiles like amines, alcohols, or thiols, often under basic or neutral conditions.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidinyl derivatives.

Scientific Research Applications

Chemistry: Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]- is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.

Industry: In the industrial sector, Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]- is used in the production of advanced materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism of action of Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The trans-4-ethylcyclohexyl group provides steric hindrance, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine Derivatives with Varied Substituents

Compound 4i–4l ()

These dihydropyrimidine-5-carbonitriles share a pyrimidine backbone but differ in substituents and saturation:

  • Substituents : Benzylthio group at position 2; aryl groups (e.g., methoxyphenyl, dimethylphenyl) at position 3.
  • Key Features: Saturated dihydropyrimidine ring (vs. fully aromatic pyrimidine in the target compound). Higher melting points (186–219°C) compared to aromatic pyrimidines, likely due to hydrogen bonding from the carbonyl group and increased molecular symmetry.
Compound CAS RN Molecular Formula Substituents Melting Point (°C)
4i - C₁₉H₁₅N₃O₂S 2-Benzylthio, 4-(2-methoxyphenyl) 189–190
4j - C₂₀H₁₇N₃OS 2-Benzylthio, 4-(3,4-dimethylphenyl) 186–188
4l - C₂₀H₁₇N₃O₃S 2-Benzylthio, 4-(2,5-dimethoxyphenyl) 208–209

Comparison : The target compound’s aromatic pyrimidine and trans-ethylcyclohexyl group enhance rigidity and mesogenic properties, making it more suitable for LCD applications than the dihydro analogs, which lack such planar structures .

Benzonitrile Derivatives with Heterocyclic Modifications

4-[5-(Trifluoromethyl)pyrid-2-yl]benzonitrile ()
  • CAS RN : 892501-99-4
  • Molecular Formula : C₁₃H₇F₃N₂
  • Key Features :
    • Pyridine ring replaces pyrimidine, with a trifluoromethyl group at position 4.
    • Lower melting point (123–124°C) due to reduced symmetry and weaker intermolecular forces compared to the ethylcyclohexyl-substituted target compound.
  • Application : The electron-withdrawing trifluoromethyl group enhances chemical stability, favoring use in agrochemicals or pharmaceuticals.

Comparison : The target compound’s pyrimidine ring and ethylcyclohexyl group provide superior thermal stability (critical for LCDs), while the trifluoromethyl analog’s lower melting point limits high-temperature applications .

Cyclohexyl-Substituted Benzonitriles ()

4-[trans-4-(trans-4-Ethylcyclohexyl)cyclohexyl]benzonitrile (CAS 89409-90-5)
  • Molecular Formula : C₂₁H₂₉N
  • Key Features :
    • Dual cyclohexyl groups enhance hydrophobicity and molecular rigidity.
    • Likely higher melting point than the target compound due to increased symmetry.
  • Application: Potential use in liquid crystals or polymer additives.
4-Cyanophenyl trans-4-(4-ethylcyclohexyl) benzoate (CAS 73592-83-3)
  • Molecular Formula: C₂₂H₂₃NO₂
  • Key Features :
    • Ester linkage introduces polarity, contrasting with the nitrile group in the target compound.
    • Applications may include optoelectronic materials or surfactants.

Comparison : The target compound’s single cyclohexyl-pyrimidine substitution balances rigidity and synthetic accessibility, whereas multi-cyclohexyl analogs face challenges in large-scale synthesis .

Amino-Substituted Pyrimidine Benzonitriles ()

4-[(4-Hydroxypyrimidin-2-yl)amino]benzonitrile
  • Key Features: Hydroxyl and amino groups on the pyrimidine ring enable hydrogen bonding, increasing solubility in polar solvents. Likely lower thermal stability than the target compound due to hydrophilic groups.

Comparison: The hydroxyl group in this analog limits its utility in non-polar matrices (e.g., liquid crystals), whereas the target compound’s hydrophobic ethylcyclohexyl group enhances compatibility with organic solvents .

Data Table: Comparative Overview

Compound Name CAS RN Molecular Formula Key Substituents Melting Point (°C) Notable Applications
Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]- 72785-11-6 C₁₉H₂₁N₃ trans-4-ethylcyclohexyl, pyrimidine Not reported Liquid crystals, OLEDs
4-[5-(Trifluoromethyl)pyrid-2-yl]benzonitrile 892501-99-4 C₁₃H₇F₃N₂ Trifluoromethyl, pyridine 123–124 Agrochemicals
4-[trans-4-(trans-4-Ethylcyclohexyl)cyclohexyl]benzonitrile 89409-90-5 C₂₁H₂₉N Dual cyclohexyl groups Not reported Polymers, liquid crystals
4-[(4-Hydroxypyrimidin-2-yl)amino]benzonitrile - C₁₁H₈N₄O Hydroxyl, amino Not reported Pharmaceuticals

Biological Activity

Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]- is a compound of interest due to its potential biological activities. This article explores its biological properties, including mechanisms of action, relevant studies, and applications in various fields.

Chemical Structure and Properties

The chemical structure of Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]- can be represented as follows:

  • Molecular Formula : C18H25N
  • Molecular Weight : 255.41 g/mol
  • CAS Number : 61204-01-1

The compound features a benzonitrile core with a pyrimidine substituent, which may contribute to its biological activity.

Research indicates that compounds similar to Benzonitrile, including those with pyrimidine and benzonitrile structures, can interact with various biological targets. These interactions may include:

  • Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : They may act as allosteric modulators for certain receptors, influencing cellular signaling pathways.

Case Studies and Research Findings

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted that derivatives of benzonitrile exhibited significant anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involved the activation of caspase pathways, leading to programmed cell death .
  • Neuroprotective Effects : Research demonstrated that similar compounds could protect neurons from oxidative stress. This neuroprotection was attributed to the modulation of glutamate receptors, which are crucial in neurodegenerative diseases .
  • Antimicrobial Properties : Another study investigated the antimicrobial activity of benzonitrile derivatives against various bacterial strains. The results indicated that these compounds exhibited notable inhibitory effects against Gram-positive bacteria, suggesting potential use as antibacterial agents .

Comparative Biological Activity Table

Compound NameBiological ActivityReference
Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]-Anticancer, Neuroprotective ,
4-(trans-4-Pentylcyclohexyl)benzonitrileAntimicrobial
4-(trans-4-Amylcyclohexyl)benzonitrileEnzyme Inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing benzonitrile derivatives with pyrimidinyl substituents, and how can structural purity be validated?

  • Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions between pyrimidine intermediates and substituted benzonitrile precursors. For example, describes the synthesis of pyrimidinyl-carbonitrile derivatives via thiol-mediated cyclization, yielding compounds with high purity (melting points 186–219°C) . Structural validation requires:

  • Spectroscopy : IR to confirm nitrile (C≡N) stretches (~2220 cm⁻¹) and pyrimidine ring vibrations; 1H NMR^1 \text{H NMR} to resolve substituent environments (e.g., cyclohexyl protons at δ 1.2–2.5 ppm).
  • Elemental Analysis : Matching calculated vs. experimental C/H/N percentages (e.g., ±0.3% deviation in ) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with <5 ppm error .

Q. How should researchers handle and store this compound to mitigate safety risks?

  • Methodological Answer: Based on Safety Data Sheets (SDS) for structurally similar compounds (e.g., 4-(trans-4-pentylcyclohexyl)benzonitrile):

  • Handling : Use fume hoods to avoid inhalation of dust/aerosols; wear nitrile gloves and safety goggles to prevent skin/eye contact .
  • Storage : Keep in sealed containers under inert gas (N2_2) to prevent oxidation. Avoid proximity to strong oxidizers or heat sources .
  • Decomposition Risks : Thermal degradation may release toxic HCN or NOx_x; use CO2_2/dry powder extinguishers for fires .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in catalytic activity data during nitrile hydrogenation reactions involving benzonitrile derivatives?

  • Methodological Answer: highlights catalyst deactivation in nitrile hydrogenation (e.g., Pd-based systems). To address discrepancies:

  • Pre-Treatment Studies : Expose catalysts to reaction intermediates (e.g., HCOOH–NEt3_3) to identify poisoning agents via ICP-OES (e.g., Pd loss from 5.56 wt% to 5.24 wt% in ) .
  • Operando Spectroscopy : Use FTIR or XAS to monitor adsorbed species on catalyst surfaces during reaction cycles.
  • Kinetic Modeling : Compare turnover frequencies (TOFs) under varying conditions (e.g., H2_2 pressure, temperature) to distinguish between thermodynamic vs. kinetic limitations .

Q. How do steric and electronic effects of the trans-4-ethylcyclohexyl group influence the compound’s reactivity or phase behavior?

  • Methodological Answer:

  • Steric Effects : The bulky cyclohexyl group may hinder nucleophilic attack at the pyrimidine ring. Use X-ray crystallography (as in ) to analyze bond angles and torsional strain .
  • Electronic Effects : The ethyl group’s electron-donating nature can modulate pyrimidine ring electrophilicity. Compare 1H NMR^1 \text{H NMR} chemical shifts of pyrimidine protons in substituted vs. unsubstituted analogs .
  • Thermodynamics : Reference benzonitrile phase data (e.g., vapor pressure, melting points from ) to predict solubility or crystallization behavior .

Q. What computational methods are suitable for predicting the compound’s spectroscopic properties or reaction pathways?

  • Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to simulate IR/NMR spectra. Compare with experimental data (e.g., ’s IR peaks) .
  • Molecular Dynamics (MD) : Model solvation effects in polar solvents (e.g., DMF) to predict aggregation or diffusion-limited reaction kinetics.
  • Reaction Pathway Mapping : Use QM/MM methods to explore transition states in pyrimidine functionalization reactions, guided by synthetic routes in and .

Data Contradiction Analysis

Q. How can researchers address discrepancies between calculated and experimental elemental analysis results?

  • Methodological Answer:

  • Purification Steps : Recrystallize the compound from ethanol/water mixtures (as in ) to remove residual solvents or byproducts .
  • Alternative Techniques : Augment CHN analysis with combustion analysis or X-ray photoelectron spectroscopy (XPS) for trace impurity detection.
  • Isotopic Labeling : Use 15N^{15} \text{N}-labeled nitriles to track nitrogen distribution via MS/MS fragmentation .

Safety and Compliance

Q. What are the environmental disposal protocols for benzonitrile derivatives?

  • Methodological Answer:

  • Regulatory Compliance : Follow EPA 40 CFR Part 261 guidelines for hazardous waste (e.g., incineration at >850°C with scrubbers for HCN abatement) .
  • Neutralization : Hydrolyze nitrile groups under basic conditions (e.g., NaOH/EtOH) to form carboxylates, reducing toxicity before disposal .

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